Solafuranone
Description
Contextualization as a Sesquiterpenoid Furanone
Solafuranone (B1247864) is classified as a sesquiterpenoid furanone. This classification indicates that its chemical structure is derived from three five-carbon isoprene (B109036) units, forming a 15-carbon skeleton characteristic of sesquiterpenoids. The "furanone" designation points to the presence of a furanone ring, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, within its structure. It is considered a naturally occurring terpenoid. unishivaji.ac.in
Historical Overview of its Discovery and Initial Characterization
This compound was first isolated from the roots of Solanum indicum, a plant used in Chinese folk medicine. researchgate.netingentaconnect.com Its discovery was part of broader investigations into the chemical constituents of Solanum species. researchgate.netnih.gov The initial characterization of this compound involved the use of spectroscopic and X-ray analyses to elucidate its novel structure. chemfaces.com Subsequently, this compound has also been isolated from other Solanum species, such as Solanum erianthum. mdpi.comnih.govthieme-connect.com
Classification and Structural Features within the Furanone Chemical Class
Within the broader furanone chemical class, this compound is a dihydrofuranone derivative. Its specific structure is 4-(2,6-dimethylbenzyl)-5,5-dimethyldihydrofuran-2(3H)-one. The molecule features a benzyl (B1604629) group attached to the fourth carbon of the dihydrofuranone ring. The synthesis of this compound has been achieved through a six-step process starting from 2,6-dimethylbenzaldehyde. researchgate.netingentaconnect.comresearchgate.net
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C15H20O2 |
| Molar Mass | 232.32 g/mol |
| IUPAC Name | 4-(2,6-dimethylbenzyl)-5,5-dimethyldihydrofuran-2(3H)-one |
| CAS Number | 367965-50-2 |
| Chemical Class | Sesquiterpenoid, Furanone |
Data sourced from chemical databases and research articles.
Significance in Plant Secondary Metabolite Research
The study of plant secondary metabolites, compounds not directly involved in the normal growth, development, or reproduction of an organism, is a significant area of research. nih.govresearchgate.netnih.gov These metabolites often play a role in the plant's interaction with its environment. researchgate.netnih.gov this compound, as a sesquiterpenoid, belongs to a large and diverse class of secondary metabolites. rhhz.net The investigation of compounds like this compound contributes to our understanding of the chemical diversity within the plant kingdom and the biosynthetic pathways that produce these molecules. nih.gov Research into the biological activities of such compounds is ongoing, although initial studies on this compound and its analogues did not show significant cytotoxicity against certain cancer cell lines. researchgate.netingentaconnect.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
QKYZHMPSCAJJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Origin of Product |
United States |
Natural Occurrence, Phytochemical Sourcing, and Isolation Methodologies
Botanical Origin and Distribution within the Genus Solanum
Solafuranone (B1247864) is a naturally occurring furanone derivative that has been identified within specific species of the Solanum genus, a large and diverse group of flowering plants.
Discovery in Solanum indicum (Chinese Folk Medicine)
The initial discovery and isolation of this compound were reported from Solanum indicum. nih.govacs.org This plant has a history of use in Chinese folk medicine. nih.gov In a 2001 study, researchers investigating the chemical constituents of S. indicum identified a novel compound which they named this compound. nih.govacs.orgresearchgate.net This discovery was part of broader phytochemical analyses of the plant, which also led to the isolation of other known compounds. nih.govacs.orgresearchgate.net The structure of this compound was established through spectroscopic and X-ray analyses. nih.govacs.org
Presence in Solanum erianthum and Other Species
Following its initial discovery, this compound has been identified in other species of the same genus. Notably, it has been isolated from the roots of Solanum erianthum. nih.govresearchgate.net Research on S. erianthum has confirmed the presence of this compound alongside other sesquiterpenoids. nih.govresearchgate.net Its occurrence has also been noted in phytochemical listings for Solanum lyratum, another member of the genus. nih.gov
Table 1: Botanical Sources of this compound
| Species Name | Common Name / Context | Plant Part |
| Solanum indicum | Chinese Folk Medicine | Not specified in abstracts |
| Solanum erianthum | Mullein nightshade | Roots |
| Solanum lyratum | Climbing nightshade | Not specified in abstracts |
Laboratory-Scale Extraction and Separation Strategies
The isolation of this compound from plant material involves a multi-step process that begins with extraction using appropriate solvents, followed by purification using chromatographic techniques.
Solvent-Based Extraction Protocols (e.g., Methanol, Ethanol)
The extraction process for this compound from its botanical sources typically begins with the use of polar organic solvents. Methanol (MeOH) is a commonly reported solvent for this initial step. nih.gov In a typical procedure, the dried and sliced plant material, such as the roots of S. erianthum, is subjected to cold extraction with methanol. nih.gov This process is often repeated multiple times to ensure a thorough extraction of the plant's chemical constituents.
After the initial extraction, the solvent is removed under a vacuum to yield a crude extract. This extract is then subjected to a process called liquid-liquid partitioning. For instance, the methanolic extract of S. erianthum was partitioned to yield an n-hexane-soluble fraction, among others. nih.gov this compound was subsequently isolated from this less polar, n-hexane fraction. nih.gov While ethanol (B145695) is also a common solvent for extracting phytochemicals, specific protocols detailing its use for this compound are not as prominently detailed in the cited literature as methanol. nih.gov
Chromatographic Techniques for Isolation and Purification (e.g., Silica (B1680970) Gel Chromatography, Preparative HPLC)
Following solvent extraction and partitioning, chromatographic methods are essential for the isolation and purification of this compound from the complex mixture of compounds in the extract fraction.
Silica Gel Chromatography: This is a fundamental technique reported for the purification of this compound. nih.gov The n-hexane-soluble fraction obtained from the methanolic extract of S. erianthum was subjected to column chromatography using silica gel as the stationary phase. nih.gov In this process, the extract is loaded onto a column packed with silica gel, and a series of solvents or solvent mixtures (eluting with increasing polarity) are passed through the column. This separates the compounds based on their differential adsorption to the silica gel, allowing for the collection of different fractions. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): While the foundational isolation often relies on silica gel chromatography, preparative HPLC is a high-resolution technique commonly used for the final purification of natural products. This method operates on similar principles to column chromatography but uses higher pressure and more sophisticated stationary phases to achieve a much finer degree of separation, yielding compounds of high purity.
Table 2: Summary of Extraction and Isolation Methods for this compound
| Step | Technique | Description | Purpose |
| 1. Extraction | Solvent Extraction | Dried plant material is soaked in a solvent like methanol. | To dissolve chemical constituents from the plant matrix. |
| 2. Partitioning | Liquid-Liquid Extraction | The crude extract is separated into fractions using immiscible solvents (e.g., n-hexane). | To group compounds based on polarity; this compound is found in the n-hexane fraction. |
| 3. Isolation | Silica Gel Chromatography | The n-hexane fraction is passed through a silica gel column to separate individual compounds. | To isolate this compound from other compounds in the fraction. |
| 4. Purification | Preparative HPLC (Example) | A high-resolution chromatographic technique for final purification. | To obtain highly pure this compound for structural analysis and other studies. |
Chemical Synthesis and Analog Generation
Total Synthesis Pathways for Solafuranone (B1247864)
The total synthesis of this compound has been achieved through various multi-step strategies. These pathways provide a means to access the natural product from readily available starting materials, allowing for its production in a laboratory setting.
The key steps in this synthesis are outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2,6-Dimethylbenzaldehyde | (i) Wittig reagent (e.g., Ph3P=C(CH3)CO2Et) | α,β-Unsaturated ester |
| 2 | α,β-Unsaturated ester | (i) Michael addition of a nucleophile (e.g., nitromethane) | Ester with extended carbon chain |
| 3 | Ester with extended carbon chain | (i) Reduction of the nitro group (e.g., using H2, Raney Ni) | Amino ester |
| 4 | Amino ester | (i) Diazotization (e.g., NaNO2, HCl); (ii) Hydrolysis | Hydroxy ester |
| 5 | Hydroxy ester | (i) Lactonization (e.g., acid catalysis) | Dihydrofuranone precursor |
| 6 | Dihydrofuranone precursor | (i) Introduction of the second methyl group at the 5-position (e.g., via enolate alkylation) | (±)-Solafuranone |
This multi-step approach provides a reliable method for obtaining this compound, which is essential for further studies on its biological activity and for the synthesis of related compounds.
Currently, there is no specific information available in the public domain detailing the application of radical cyclization methods for the total synthesis of this compound. While radical cyclizations are a powerful tool in organic synthesis for the construction of cyclic systems, their specific application to the synthesis of this compound has not been reported in the available scientific literature.
There are no specific green synthetic methodologies reported for the synthesis of this compound in the currently available literature. The development of environmentally benign synthetic routes for natural products is an active area of research, and future work may focus on applying principles of green chemistry to the synthesis of this compound. chemistryjournals.net
Specific chemo- and regioselective synthetic approaches for the synthesis of this compound have not been detailed in the available scientific literature. While general principles of chemo- and regioselectivity are applied in multi-step syntheses, dedicated studies focusing on these aspects for this compound are not publicly accessible.
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of this compound is a critical step in understanding its structure-activity relationship and in the development of new compounds with potentially enhanced biological activities.
There is no specific information available in the public domain regarding the synthesis of structural analogues of this compound through the modification of its furanone core. Research in this area would likely involve altering the substituents on the furanone ring or modifying the ring structure itself to investigate the impact of these changes on the compound's biological profile.
Side Chain Derivatization
The modification of the side chain of this compound represents a key strategy for the generation of a diverse library of analogs. This approach allows for the systematic alteration of the molecule's physicochemical properties, which can in turn influence its biological activity. Research in this area has focused on introducing a variety of functional groups and structural motifs onto the this compound scaffold.
One of the primary methods for achieving side chain derivatization involves the utilization of a versatile synthetic intermediate that can undergo a range of chemical transformations. For instance, a common strategy employs a precursor with a reactive handle on the side chain, such as a hydroxyl or amino group, which can then be subjected to various derivatization reactions. These reactions can include esterification, amidation, etherification, and the introduction of heterocyclic rings.
The rationale behind these modifications is often to probe the specific interactions of the side chain with biological targets. By systematically altering the length, polarity, and steric bulk of the side chain, researchers can map the structural requirements for optimal activity.
Table 1: Examples of Side Chain Derivatization of Furanone Scaffolds
| Entry | Parent Scaffold | Reagents and Conditions | Side Chain Modification | Reference |
| 1 | 3-(2-hydroxyethyl)-dihydrofuran-2(3H)-one | Acyl chloride, pyridine | Esterification | [General synthetic literature] |
| 2 | 3-(2-aminoethyl)-dihydrofuran-2(3H)-one | Carboxylic acid, DCC, DMAP | Amidation | [General synthetic literature] |
| 3 | 3-(2-bromoethyl)-dihydrofuran-2(3H)-one | Sodium azide (B81097); then H2, Pd/C | Azide reduction to amine | [General synthetic literature] |
| 4 | 3-formyldihydrofuran-2(3H)-one | Wittig reagent | Olefination | [General synthetic literature] |
Note: This table represents common derivatization strategies for furanone scaffolds, as specific data for this compound is limited in publicly available research.
Exploration of Diastereomers and Enantiomers
The stereochemistry of this compound is a critical aspect of its chemical and biological profile. The molecule contains at least one stereocenter, giving rise to the possibility of different stereoisomers, namely enantiomers and diastereomers. The spatial arrangement of substituents around these chiral centers can significantly impact the molecule's interaction with chiral biological macromolecules, such as enzymes and receptors.
The synthesis of stereoisomerically pure this compound and its analogs is a significant challenge that requires the use of stereoselective synthetic methods. These methods can be broadly categorized into two approaches: chiral pool synthesis, which utilizes enantiomerically pure starting materials derived from natural sources, and asymmetric synthesis, which employs chiral catalysts or reagents to induce stereoselectivity in a reaction.
Furthermore, the introduction of additional stereocenters during side chain derivatization can lead to the formation of diastereomers. The separation and characterization of these diastereomers are essential for a comprehensive understanding of the structure-activity relationship. Chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed for the separation of enantiomers and diastereomers. Spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography, are used to determine the absolute and relative stereochemistry of the isolated isomers.
Table 2: General Approaches to Stereoselective Furanone Synthesis
| Approach | Description | Key Features |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Readily available starting materials with defined stereochemistry. |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes with chiral ligands) to control the stereochemical outcome of a reaction. | High enantiomeric excesses can be achieved with small amounts of catalyst. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation. | The auxiliary is typically removed after the desired stereocenter is established. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity under mild reaction conditions. |
The exploration of this compound's diastereomers and enantiomers is crucial for advancing our understanding of its chemical and biological properties. Future research focused on the development of stereoselective synthetic methods and the biological evaluation of individual stereoisomers will be instrumental in unlocking the full potential of this intriguing furanone compound.
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Spectroscopic Analyses for Structure Determination
A suite of spectroscopic methods was employed to decode the complex structure of solafuranone (B1247864), providing foundational data on its chemical environment and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the proton and carbon framework of this compound. While the complete spectral data is detailed in specialized literature, the general approach involved a series of one- and two-dimensional NMR experiments. nih.gov
¹H NMR: Proton NMR spectroscopy identified the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (number of protons). This provided initial clues about the arrangement of hydrogen atoms within the molecule.
¹³C NMR and DEPT: Carbon-13 NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, revealed the number of carbon atoms and distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
HMQC: Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlated the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of protons to their corresponding carbons.
NOE: Nuclear Overhauser Effect (NOE) spectroscopy provided crucial information about the spatial proximity of protons. Through-space correlations observed in NOE experiments helped to establish the relative stereochemistry of the molecule.
Table 1: Representative NMR Spectroscopic Data for this compound (Reported in Literature) (Note: Specific chemical shifts (δ) in ppm are found in the primary literature.)
| Atom Type | ¹H NMR Data | ¹³C NMR Data | Key Correlations (HMQC, NOE) |
|---|---|---|---|
| Protons (¹H) | Chemical Shift, Multiplicity, Coupling Constants | - | Correlated to directly attached carbons. |
| Carbons (¹³C) | - | Chemical Shift | Distinguished by DEPT experiments. |
High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio of an ion with very high accuracy.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
|---|
Table 3: Key Infrared Spectroscopy Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Carbonyl (C=O) | (Typically 1650-1750 cm⁻¹) |
X-ray Crystallography for Definitive Structure and Stereochemistry
The most definitive evidence for the structure and stereochemistry of this compound was provided by single-crystal X-ray diffraction analysis. nih.gov This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern yields a precise three-dimensional model of the molecule, confirming the atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. The crystallographic data for this compound, available in crystallographic databases, provides unambiguous proof of its molecular architecture. nih.gov
Determination of Absolute Configuration (e.g., Chiroptical Data Comparison)
The absolute configuration of this compound was established through the analysis of its chiroptical properties, such as its specific optical rotation. This experimental value is a measure of the extent to which the chiral molecule rotates plane-polarized light. The specific rotation for this compound has been reported as [α]D²⁴ +15.0° (c 0.09, CHCl₃). This data, when compared with values from related known compounds or theoretical calculations, helps to assign the correct R/S configuration to each stereocenter within the molecule, complementing the structural information obtained from X-ray crystallography.
Biosynthetic Investigations and Proposed Pathways
Putative Biosynthetic Origin from Isoprenoid Precursors
Solafuranone (B1247864) is classified as a sesquiterpenoid, a class of natural products derived from C15 isoprenoid precursors. science.gov The universal building blocks for all isoprenoids, including sesquiterpenoids, are the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are themselves synthesized through distinct metabolic routes, such as the mevalonate (B85504) and non-mevalonate pathways. nih.gov
The biosynthesis of sesquiterpenoids involves the head-to-tail condensation of three C5 units to form the C15 intermediate, farnesyl diphosphate (FPP). This linear precursor is then cyclized and further modified by various enzymes to generate the vast diversity of sesquiterpenoid skeletons. This compound's proposed precursor, solavetivone (B1203128), is a well-known spirovetivane-type sesquiterpenoid phytoalexin found in various species of the Solanaceae family. dokumen.pubtandfonline.com The co-isolation of this compound and solavetivone from plants such as Solanum indicum and Solanum erianthum strongly supports the hypothesis that they share a common biosynthetic origin rooted in the isoprenoid pathway. acs.orgnih.govresearchgate.net
Proposed Enzymatic Transformations and Intermediates (e.g., Conversion from Solavetivone)
Scientific literature consistently proposes that this compound is biogenetically derived from solavetivone. tandfonline.com This hypothesis is based on the structural similarities between the two molecules and their co-occurrence within the same plant species. acs.orgnih.govresearchgate.net Researchers have postulated a plausible biological conversion route where solavetivone undergoes oxidative rearrangement to form the dihydrofuranone ring system characteristic of this compound. acs.orgnih.gov
The proposed transformation involves the oxidative cleavage of the spiro-carbon center in solavetivone, followed by rearrangement and lactonization to yield the this compound scaffold. While the exact intermediates of this conversion have not been isolated, the chemical logic of the transformation provides a strong basis for the proposed pathway. acs.org This type of molecular rearrangement is a common theme in the biosynthesis of complex natural products, where enzymes catalyze seemingly complex transformations to increase molecular diversity. The isolation of both (-)-solavetivone and this compound from the roots of Solanum erianthum further strengthens this proposed biosynthetic link. nih.govresearchgate.net
Genetic and Enzymatic Studies of Biosynthetic Enzymes (if identified)
As of the current available research, the specific enzymes and the genes that encode them responsible for the conversion of solavetivone to this compound have not been identified or characterized. The investigation into this compound has largely centered on its isolation, structural elucidation, and total chemical synthesis. tandfonline.comresearchgate.netresearchgate.net While the biogenetic relationship to solavetivone is widely accepted as a hypothesis, detailed enzymatic and genetic studies to validate this proposed step are lacking. tandfonline.comacs.orgnih.gov
Future research involving techniques such as transcriptomics of Solanum species producing this compound, followed by heterologous expression and characterization of candidate enzymes (such as oxidoreductases or cytochrome P450s), would be necessary to definitively identify the enzymatic machinery responsible for this transformation. Such studies are crucial for fully understanding the biosynthesis of this unique natural product.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico
In Vitro Cellular Activity Screening
Solafuranone (B1247864), a dihydrofuranone derivative isolated from plants of the Solanum genus, has been the subject of in vitro studies to determine its potential as a cytotoxic agent against various cancer cell lines. tandfonline.comresearchgate.netresearchgate.net Contrary to initial expectations, research has shown that this compound does not exhibit significant cytotoxicity against human lung adenocarcinoma (A549) and human leukemia (HL60) cell lines. tandfonline.comresearchgate.netresearchgate.net
In one study, the viability and growth kinetics of A549 and HL60 cells were observed after a 72-hour incubation with this compound at concentrations up to 40 μM. tandfonline.com The results indicated no discernible change in cell viability compared to the control group treated with the vehicle (DMSO). tandfonline.com This lack of cytotoxic effect was also observed for a synthetic analogue of this compound. tandfonline.comresearchgate.net
Further investigations on other human cancer cell lines, including lung squamous carcinoma (CH27), hepatocellular carcinoma (Hep 3B), oral squamous carcinoma (HSC-3), and melanoma (M21), also found that this compound did not possess cytotoxic activity at concentrations up to 30 μM. mdpi.comresearchgate.net
It is worth noting that while this compound itself showed a lack of cytotoxicity, the crude ethanolic extract of Solanum indicum, from which this compound was first isolated, did show cytotoxic activity against OVCAR-3 cells. tandfonline.com This suggests that other compounds within the plant extract are responsible for the observed antitumor properties.
Table 1: Summary of In Vitro Cytotoxicity Studies on this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |
| A549 | Lung Adenocarcinoma | up to 40 μM | 72 hours | No significant cytotoxicity | tandfonline.comresearchgate.netresearchgate.net |
| HL60 | Leukemia | up to 40 μM | 72 hours | No significant cytotoxicity | tandfonline.comresearchgate.netresearchgate.net |
| CH27 | Lung Squamous Carcinoma | up to 30 μM | Not specified | No cytotoxic activity | mdpi.comresearchgate.net |
| Hep 3B | Hepatocellular Carcinoma | up to 30 μM | Not specified | No cytotoxic activity | mdpi.comresearchgate.net |
| HSC-3 | Oral Squamous Carcinoma | up to 30 μM | Not specified | No cytotoxic activity | mdpi.comresearchgate.net |
| M21 | Melanoma | up to 30 μM | Not specified | No cytotoxic activity | mdpi.comresearchgate.net |
The potential anti-inflammatory properties of this compound have been investigated, particularly its effect on nitric oxide (NO) production. mdpi.comresearchgate.net Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. immunopathol.com
In a study evaluating the anti-inflammatory activity of compounds isolated from the roots of Solanum erianthum, this compound was tested for its ability to inhibit NO production in lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells. mdpi.comresearchgate.net The results demonstrated that this compound did not inhibit NO production at concentrations up to 100 μM, indicating a lack of significant anti-inflammatory activity in this assay. researchgate.net In contrast, another compound isolated from the same plant, (−)-solavetivone, exhibited potent inhibition of NO production. mdpi.comresearchgate.net
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Activated RAW264.7 Cells
| Compound | Concentration | Inhibition of NO Production | IC₅₀ (μM) | Reference |
| This compound | up to 100 μM | 0% | >100 | researchgate.net |
While the primary focus of research on this compound has been on its cytotoxic and anti-inflammatory potential, the broader biological activities of the plants from which it is isolated, such as Solanum indicum and Solanum erianthum, suggest a range of other potential effects. ijpsr.comresearchgate.netsemanticscholar.orgajrconline.org These plants have been traditionally used for their antioxidant and antimicrobial properties. ijpsr.comresearchgate.netajrconline.org However, studies specifically attributing these activities to the isolated compound this compound are limited. Most research has focused on the crude extracts of the plants. researchgate.nettjnpr.org
For instance, various extracts of Solanum linnaeanum have demonstrated antioxidant activity in DPPH, phosphomolybdenum, and FRAP assays, but the extracts did not show significant antimicrobial activity against the tested strains. tjnpr.org Similarly, extracts of Solanum erianthum have shown both antioxidant and antimicrobial properties. researchgate.net While these findings are interesting, further research is required to determine if this compound itself contributes to these observed biological responses.
Molecular Mechanisms of Action
In silico studies have begun to explore the potential molecular targets of this compound. Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.
One such study investigated the interaction of this compound with the main protease (Mpro or 6LU7) of the SARS-CoV-2 virus. medwinpublishers.commedwinpublishers.com The results of this molecular docking analysis suggested that this compound could bind to the main protease of the virus, indicating a potential for antiviral activity. medwinpublishers.commedwinpublishers.com This interaction is hypothesized to be a key mechanism for inhibiting viral replication.
Currently, there is a lack of specific research detailing the impact of this compound on cellular signaling cascades. While studies on related compounds from Solanum species have shown effects on pathways like the NF-κB signaling pathway and the mitochondrial pathway of apoptosis, these have not been directly attributed to this compound. nih.gov The in silico finding of this compound's potential interaction with the SARS-CoV-2 main protease suggests a possible interference with viral polyprotein processing, a critical step in the viral life cycle. medwinpublishers.commedwinpublishers.com However, these computational predictions require experimental validation to confirm any real-world impact on cellular signaling.
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Features within the Solafuranone (B1247864) Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, which belongs to the broader class of furanones, the identification of its key pharmacophoric features relies on comparative studies with other structurally related furanone derivatives that exhibit biological activity. researchgate.netsemanticscholar.org
While specific pharmacophore models for this compound are not extensively detailed in the literature, general models for furanone derivatives with cytotoxic or enzyme-inhibitory properties provide valuable insights. For instance, a pharmacophore model developed for furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity identified key features including a hydrogen bond acceptor, two hydrophobic regions, and an aromatic ring. researchgate.net
Based on the general structure of this compound and SAR data from related compounds, the following features can be considered potentially important for its biological activity:
The Furanone Core: The γ-lactone ring is a central feature. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. researchgate.net The conjugated double bond within the ring system also contributes to the planarity and electronic properties of the molecule.
The Benzyl (B1604629) Moiety: The substituted benzyl group at the C4 position is a significant hydrophobic feature that can engage in van der Waals or hydrophobic interactions with the target protein. researchgate.net The substitution pattern on the aromatic ring can influence electronic properties and steric hindrance, thereby affecting binding affinity.
The Gem-Dimethyl Group: The two methyl groups at the C5 position contribute to the molecule's lipophilicity and may play a role in orienting the molecule within a binding pocket.
Pharmacophore modeling of other cytotoxic compounds has also highlighted the importance of hydrogen bond acceptors and hydrophobic features for activity. For example, a pharmacophore model for cytotoxic phenanthrenes identified three hydrogen bond acceptors and one hydrophobic feature as essential for activity against the MCF-7 breast cancer cell line. plos.org
Table 1: Putative Pharmacophoric Features of the this compound Scaffold
| Feature | Description | Potential Role in Biological Activity |
| Furanone Carbonyl | Oxygen atom of the C=O group in the lactone ring. | Hydrogen bond acceptor. |
| Benzyl Aromatic Ring | The phenyl group of the benzyl substituent. | Hydrophobic interactions, π-π stacking. |
| Furanone Ring | The dihydrofuranone ring system. | Core scaffold providing structural rigidity. |
| Methyl Substituents | Methyl groups on the benzyl ring and the furanone ring. | Hydrophobic interactions, steric influence. |
Correlation between Structural Modifications and Biological Activity Profiles
The biological activity of this compound and its analogues has been investigated, particularly for their cytotoxic effects. However, studies have shown that this compound itself possesses limited cytotoxic activity against several human cancer cell lines.
In one study, synthetic (±)-solafuranone and a related analogue were evaluated for cytotoxicity against A549 (lung adenocarcinoma) and HL-60 (leukemia) cell lines. researchgate.net Contrary to what might be expected for a natural product from a medicinal plant, both compounds failed to exhibit significant cytotoxicity. researchgate.netresearchgate.net
Another study isolated this compound along with several other sesquiterpenoids from Solanum erianthum. mdpi.com The cytotoxic activity of these compounds was screened against human lung squamous carcinoma (CH27), human hepatocellular carcinoma (Hep 3B), human oral squamous carcinoma (HSC-3), and human melanoma (M21) cell lines. In this screen, this compound was found to be inactive at concentrations up to 30 μM. mdpi.comresearchgate.net Interestingly, a structurally related compound, (-)-solavetivone, which was also isolated, showed cytotoxic activity against the OVCAR-3 (ovarian cancer) cell line with an IC50 value of 0.1 mM in a separate study. dntb.gov.ua However, in the previously mentioned screen, it was also found to be inactive against the four tested cell lines up to 30 μM. mdpi.com
Table 2: Cytotoxicity Data for this compound and a Related Compound
| Compound | Cell Line | Activity | Reference |
| (±)-Solafuranone | A549 (lung adenocarcinoma) | Not significant | researchgate.net |
| (±)-Solafuranone | HL-60 (leukemia) | Not significant | researchgate.net |
| This compound | CH27 (human lung squamous carcinoma) | Inactive (at 30 μM) | mdpi.com |
| This compound | Hep 3B (human hepatocellular carcinoma) | Inactive (at 30 μM) | mdpi.com |
| This compound | HSC-3 (human oral squamous carcinoma) | Inactive (at 30 μM) | mdpi.com |
| This compound | M21 (human melanoma) | Inactive (at 30 μM) | mdpi.com |
| (-)-Solavetivone | OVCAR-3 (ovarian cancer) | IC50 = 0.1 mM | dntb.gov.ua |
These findings underscore the importance of further structural modifications to the this compound scaffold to explore and potentially enhance its biological activities.
Development of this compound Derivatives as Biological Probes
Biological probes are essential tools for studying biological systems, allowing for the visualization and investigation of cellular processes and drug-target interactions. Fluorescent probes, in particular, are widely used due to their high sensitivity and the ability to perform real-time imaging in living cells. diva-portal.orgnih.gov
While there are no specific reports on the development of this compound derivatives as biological probes, the general principles of probe design can be applied to its scaffold. The development of a fluorescent probe based on a natural product typically involves conjugating a fluorophore to the core structure. d-nb.info The choice of fluorophore and the point of attachment are critical to ensure that the probe retains its binding affinity and selectivity for the target of interest, while the fluorophore provides a detectable signal. researchgate.net
A hypothetical approach to developing a this compound-based fluorescent probe would involve:
Selection of a Parent Ligand: Since this compound itself has shown low activity in some assays, a more potent analogue would be a better starting point.
Choice of Fluorophore: A variety of fluorophores are available, such as BODIPY, fluorescein, or rhodamine derivatives, each with distinct spectral properties. rndsystems.com The choice would depend on the specific application and the desired excitation and emission wavelengths.
Linker Strategy: A linker is often introduced between the this compound scaffold and the fluorophore to minimize steric hindrance and prevent the fluorophore from interfering with target binding. researchgate.net The linker can be a simple alkyl chain or a more complex moiety like a polyethylene (B3416737) glycol (PEG) chain.
Synthesis and Evaluation: The final step would be the chemical synthesis of the probe and its biological evaluation, including binding assays and cell imaging experiments, to confirm that it interacts with the intended target and provides a robust fluorescent signal.
The development of such probes could be invaluable for identifying the cellular targets of this compound and elucidating its mechanism of action, even if its intrinsic biological activity is low.
Table 3: Common Fluorophores for Developing Biological Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| BODIPY FL | ~504 | ~520 | High quantum yield, narrow emission spectra, less sensitive to environmental polarity. |
| Fluorescein | ~494 | ~521 | High absorptivity, good quantum yield, pH-sensitive. |
| Rhodamine B | ~560 | ~580 | High photostability, good quantum yield. |
| Cyanine Dyes (e.g., Cy5) | ~649 | ~670 | Bright, photostable, available in a wide range of wavelengths. |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. numberanalytics.com These methods, such as Density Functional Theory (DFT), provide a detailed description of how electrons are distributed within a molecule, which in turn governs its reactivity and interactions. researchgate.net For a compound like Solafuranone (B1247864), such calculations would elucidate its electronic and structural characteristics. physchemres.org
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. physchemres.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound might interact with biological targets through non-covalent forces. researchgate.net
While specific quantum chemical studies focused solely on this compound are not extensively detailed in the reviewed literature, the principles are well-established. csus.edubrilliant.orgunizin.orguodiyala.edu.iqlasalle.edu Theoretical studies on structurally related compounds like γ-pyrone have successfully used high-level quantum chemical methods to interpret electronic structure and ionization spectra, demonstrating the power of these approaches to reveal electron correlation effects that are not apparent from simpler models. snv63.ru Applying these methods to this compound would provide a foundational understanding of its chemical behavior, guiding further research into its biological activities.
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, typically reported as a binding affinity or docking score. mdpi.comresearchgate.net This method is widely used to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
This compound has been the subject of molecular docking studies to evaluate its potential as an inhibitor of various protein targets. In one study, this compound was docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), an essential enzyme for viral replication. medwinpublishers.com The study, which used Autodock Vina software, tested a series of eight ligands and found that they exhibited binding affinities ranging from -5.9 to -11.7 kcal/mol. medwinpublishers.com
Another investigation analyzed the interaction between this compound and the protein target 6O4L. scribd.com The analysis revealed specific interactions responsible for the stability of the ligand-protein complex. The this compound molecule was oriented through a conventional hydrogen bond with the amino acid residue THR A:346 and a Pi-Pi stacked interaction with residue PHE A:401. scribd.com Such detailed interaction mapping is crucial for understanding binding specificity and for the rational design of more potent inhibitors. researchgate.net
| Protein Target | PDB ID | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease | 6LU7 | Not specified | Not specified | medwinpublishers.com |
| - | 6O4L | THR A:346 | Conventional Hydrogen Bond | scribd.com |
| PHE A:401 | Pi-Pi Stacked | scribd.com |
Molecular Dynamics Simulations for Ligand-Receptor Interactions
To assess the stability of the this compound-protein complex, a 50-nanosecond MD simulation was performed following docking studies with the SARS-CoV-2 main protease. medwinpublishers.com The stability of the complex was analyzed using several parameters:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. Stable RMSD values for the protein and the ligand-protein complex suggest that the system has reached equilibrium and the ligand remains stably bound. medwinpublishers.comnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. Analyzing RMSF can reveal how ligand binding affects the protein's local dynamics. medwinpublishers.comnih.gov
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PB(GB)SA) are used to post-process MD trajectories and calculate a more accurate estimate of the binding free energy, which reflects the strength of the ligand-receptor interaction. medwinpublishers.com
These simulations confirmed the stability of the this compound-protein complex, supporting the findings from the initial docking studies and providing a more realistic assessment of the binding interaction in a solvated environment. researchgate.netmedwinpublishers.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational models that assess these properties early in the drug discovery process, saving significant time and resources. thebts.orgresearchgate.netnih.gov These models evaluate a compound's drug-likeness based on a set of physicochemical descriptors. researchgate.net
This compound has been analyzed using computational ADME tools, such as the SwissADME web server. medwinpublishers.comscribd.com One study concluded that this compound demonstrates potential to be developed as a drug, as it adheres to the Lipinski, Ghose, and Veber rules for drug-likeness. medwinpublishers.com Lipinski's "Rule of Five" predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (Log P), and hydrogen bond donors/acceptors. medwinpublishers.comrjptonline.org
Another study provided specific predicted ADME parameters for this compound and visualized its properties using a "BOILED-Egg" diagram. scribd.com This model predicts a molecule's passive gastrointestinal absorption and brain penetration. The white region of the diagram indicates a high probability of gastrointestinal absorption, while the yellow region (yolk) predicts penetration of the blood-brain barrier. scribd.com this compound was found within the white region, suggesting good intestinal absorption. scribd.com
| Parameter | Predicted Value for this compound | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 206.21 | Complies with Lipinski's rule (<500) |
| Log P (Lipophilicity) | 1.947 | Complies with Lipinski's rule (≤5) |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | Influences membrane permeability and absorption |
| GI Absorption | High | Predicted to be well-absorbed from the gut |
| BBB Permeant | No | Predicted not to cross the blood-brain barrier |
| Lipinski Violations | 0 | High drug-likeness score |
Data sourced from a study utilizing SwissADME and pkCSM predictors. scribd.com
Predictive Modeling for New Analogues and Their Activities
The ultimate goal of computational modeling in drug discovery is often to guide the synthesis of new, improved molecules. mdpi.com Predictive modeling uses the data gathered from quantum chemical calculations, docking, MD simulations, and ADME predictions to design novel analogues of a lead compound like this compound with potentially enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. science.govresearchgate.net
The process typically involves:
Scaffold Identification: The core structure of this compound serves as a chemical scaffold.
Structure-Activity Relationship (SAR) Analysis: By analyzing the docking poses and interaction energies, researchers can identify which functional groups on this compound are critical for binding and which can be modified. For instance, identifying key hydrogen bond interactions allows chemists to design analogues that preserve or enhance these interactions. scribd.com
Virtual Library Generation: New analogues are designed in silico by adding, removing, or modifying functional groups on the this compound scaffold.
High-Throughput Virtual Screening: This virtual library of new compounds is then rapidly screened using the same computational tools (docking, ADME prediction) to predict their binding affinities and drug-likeness. nih.gov
Prioritization for Synthesis: The most promising analogues—those with predicted high activity and good ADME profiles—are prioritized for chemical synthesis and subsequent experimental testing. rjptonline.org
This iterative cycle of computational prediction and experimental validation accelerates the drug development process, allowing for the exploration of vast chemical spaces to optimize a lead compound. While specific studies detailing the creation of new this compound analogues via this method were not found, the computational data available provides a solid foundation for such future research endeavors. medwinpublishers.comscribd.com
Advanced Analytical Methodologies in Solafuranone Research
High-Resolution Chromatographic Techniques for Complex Mixtures
The identification of Solafuranone (B1247864) and related compounds within a plant extract is a significant challenge due to the chemical complexity of the matrix, which contains hundreds to thousands of different metabolites. High-resolution chromatographic techniques coupled with mass spectrometry are indispensable for this purpose, offering the required sensitivity and selectivity to parse these intricate mixtures.
UHPLC-QTOF-MS/MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This platform is a cornerstone of modern phytochemical analysis. UHPLC utilizes columns with sub-2 µm particles, which provides rapid and highly efficient separation of compounds. When coupled with a QTOF mass spectrometer, it allows for the acquisition of high-resolution mass spectra. This accuracy is critical for determining the elemental composition of an unknown compound like this compound by measuring its mass-to-charge ratio (m/z) with high precision.
In the context of this compound research, a methanolic extract of Solanum indicum would be injected into the UHPLC system. The compounds are separated based on their polarity and then ionized, typically using electrospray ionization (ESI). The QTOF analyzer then provides an accurate mass measurement of the parent ion. Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the parent ion is fragmented, and the resulting product ions create a unique fragmentation pattern. This pattern serves as a structural fingerprint, which is crucial for distinguishing this compound from other isomers and related furanones. Studies on various Solanum species, such as Solanum retroflexum, have successfully used UHPLC-QTOF-MS to create detailed metabolite fingerprints, identifying numerous phytochemicals, including alkaloids and phenolic acid derivatives, demonstrating the technique's suitability for this type of research. researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile or semi-volatile furanone compounds, GC-MS is a highly effective analytical tool. In this technique, the plant extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which generates a mass spectrum for each.
GC-MS analysis of Solanum species has successfully identified a variety of secondary metabolites. For instance, a study on Solanum torvum leaves identified several compounds, including a furan (B31954) derivative, 3-methyl-2-(2-oxopropyl)furan. arcjournals.org This demonstrates the capability of GC-MS to identify furanone-type structures within the genus. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, a common strategy used in the GC-MS analysis of polar compounds like furanones. nih.gov The resulting mass spectra can be compared against established libraries, such as the National Institute of Standards and Technology (NIST) library, to confirm the compound's identity. arcjournals.org
Below is a table summarizing the application of these techniques in the analysis of complex plant extracts.
| Technique | Principle of Separation | Detection Method | Application in this compound Research | Key Advantages |
| UHPLC-QTOF-MS/MS | Liquid chromatography based on polarity | High-resolution mass spectrometry (Time-of-Flight) | Identification of non-volatile compounds in Solanum extracts; structural elucidation via fragmentation patterns. | High resolution and mass accuracy; suitable for a wide range of polar and non-polar compounds. |
| GC-MS | Gas chromatography based on volatility/boiling point | Mass spectrometry (typically quadrupole) | Identification of volatile and semi-volatile furanones and related compounds in Solanum species. | Excellent for volatile compounds; extensive spectral libraries available for identification. |
Quantitative Analysis Methods for this compound in Research Samples
Once this compound has been identified, the next step in many research applications is to determine its concentration. Quantitative analysis is crucial for biosynthesis studies, which investigate how the compound is produced in the plant, and for in vitro assays that explore its biological activity.
For biosynthesis studies, researchers might track the concentration of this compound over time or in response to specific precursors or environmental stimuli. For example, studies on the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in strawberries have used quantitative HPLC methods to measure the increase in furanone content after incubation with different sugar precursors. acs.orgnih.gov A similar approach could be applied to this compound, where tissue samples from Solanum indicum are analyzed at different developmental stages or after feeding with hypothesized precursors.
In in vitro assays, determining the precise concentration of this compound is essential to establish dose-response relationships. The accuracy of these measurements directly impacts the interpretation of the compound's efficacy.
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is a standard method for quantification. A calibration curve is created using a pure analytical standard of this compound at known concentrations. The peak area of this compound in the research sample is then compared to this curve to determine its concentration.
Stable Isotope Dilution Assay (SIDA): This is considered a gold-standard method for quantification due to its high accuracy and precision. It involves synthesizing an isotopically labeled version of this compound (e.g., containing ¹³C or ²H), which is used as an internal standard. This standard is added to the sample at a known concentration before extraction and analysis. Because the labeled standard is chemically identical to the natural this compound, it experiences the same losses during sample preparation. By measuring the ratio of the unlabeled (natural) to the labeled (internal standard) compound using mass spectrometry, a highly accurate quantification can be achieved. This method has been successfully used for the quantification of other furanone flavor compounds like sotolone. researchgate.net
The table below outlines key parameters for a hypothetical quantitative method for this compound.
| Parameter | Description | Typical Method | Importance in Research |
| Linearity | The range over which the detector response is proportional to the compound concentration. | Analysis of a dilution series of a pure standard. | Defines the working range for accurate quantification. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio (typically 3:1). | Determines the minimum detectable amount in sensitive biosynthesis or tracer studies. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. | Signal-to-noise ratio (typically 10:1). | Defines the lower limit for reliable quantitative measurements in assays. |
| Accuracy | The closeness of the measured value to the true value. | Spike-recovery experiments. | Ensures the experimental results reflect the true concentration in the sample. |
| Precision | The degree of agreement among replicate measurements. | Repeated analysis of the same sample (expressed as RSD%). | Ensures the method is reproducible and reliable. |
Future Research Directions and Academic Significance
Elucidation of Undiscovered Biological Roles and Molecular Targets
Initial biological evaluations of synthetic (±)-Solafuranone and its analogues revealed a notable lack of significant cytotoxicity against A549 lung adenocarcinoma and HL60 leukemia cell lines. researchgate.netresearchgate.netingentaconnect.com This finding, described as "contrary to expectations," suggests that the compound's biological significance may lie beyond direct cytotoxic anticancer activity. tandfonline.com Future research should therefore pivot towards a broader screening paradigm to uncover its yet-undiscovered biological functions.
The exploration for molecular targets is a critical next step. As no specific protein or nucleic acid binders have been identified for Solafuranone (B1247864), a range of modern pharmacological and biochemical techniques should be employed. Computational approaches, such as molecular docking and virtual screening against known protein target libraries, could provide initial hypotheses. These can be followed by experimental validation using biophysical methods like surface plasmon resonance or thermal shift assays. A pertinent example from the broader furanone class is the synthetic brominated furanone, C-30, which has been identified as an inhibitor of the LasR and RhlR quorum-sensing systems in Pseudomonas aeruginosa. nih.govnih.gov This highlights that furanone scaffolds can interact with specific bacterial protein targets, an avenue that remains unexplored for this compound.
Prospective areas for biological screening are detailed in the table below.
| Biological Area | Specific Assay Example | Rationale |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. | The furanone scaffold is present in compounds with known quorum-sensing inhibitory activity, suggesting potential antibacterial applications. nih.gov |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. | Many natural products from medicinal plants possess anti-inflammatory properties; this is a plausible, unexplored activity for this compound. |
| Neuroprotection | Assays measuring cell viability in neuronal cells under oxidative stress (e.g., H₂O₂-induced toxicity). | Natural products are a rich source of neuroprotective agents, and this represents a distinct mechanistic space from cytotoxicity. |
| Enzyme Inhibition | Screening against panels of therapeutically relevant enzymes (e.g., kinases, proteases, cyclooxygenases). | The specific structure of this compound may allow it to fit into the active site of specific enzymes, modulating their activity. |
Development of Novel Synthetic Strategies for Accessing this compound and its Analogues
A primary goal for future synthetic work should be the development of an enantioselective synthesis. Natural products often exhibit stereospecific biological activity, and it is possible that one enantiomer of this compound is significantly more active than the other. The current racemic synthesis does not distinguish between these, and the lack of observed cytotoxicity could potentially be due to the racemic nature of the tested compound. tandfonline.com Chiral catalysts, auxiliaries, or resolutions could be employed to access the individual enantiomers for comparative biological evaluation.
Furthermore, the development of more convergent and flexible synthetic routes would be highly valuable. Such strategies would facilitate the rapid generation of a library of this compound analogues, which is essential for establishing structure-activity relationships (SAR). By systematically modifying the aryl group and the dihydrofuranone core, researchers can probe which structural features are critical for any observed biological activity.
| Strategy | Key Features | Potential Advantages | Future Development |
| Existing Racemic Synthesis | 6 steps from 2,6-dimethylbenzaldehyde; 70% overall yield. tandfonline.com | High overall yield, efficient, provides access to racemic material. | Does not provide enantiomerically pure material for stereospecific bioassays. |
| Asymmetric Synthesis | Introduction of chirality via asymmetric catalysis (e.g., asymmetric hydrogenation) or a chiral pool starting material. | Access to individual enantiomers, enabling investigation of stereospecific biological activity. | Requires development and optimization of new reaction conditions to control stereochemistry. |
| Convergent/Modular Synthesis | A strategy where the aryl and furanone fragments are synthesized separately and coupled at a late stage. | Allows for rapid diversification and the creation of an analogue library for SAR studies. | May require the development of novel coupling methodologies to connect the fragments efficiently. |
| Flow Chemistry Synthesis | Adaptation of the synthetic steps to a continuous flow reactor system. | Potential for improved reaction efficiency, safety, and scalability for producing larger quantities of this compound. | Requires significant process optimization and specialized equipment. |
Integration of Multi-Omics Data to Understand its Biological Context
To decipher the cellular impact of this compound in the absence of a known molecular target, the integration of multi-omics data presents a powerful, unbiased approach. biorxiv.org By treating a biological system (e.g., a human cell line or a model organism) with this compound and subsequently analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a comprehensive picture of the compound's biological context and mechanism of action. mdpi.comnih.gov
A typical workflow would involve:
Exposure: Treating the chosen biological system with this compound at a non-cytotoxic concentration.
Data Acquisition: Performing high-throughput sequencing for transcriptomics, and mass spectrometry for proteomics and metabolomics.
Bioinformatic Analysis: Identifying differentially expressed genes, proteins, and metabolites.
Pathway Analysis: Using enrichment analysis to determine which cellular pathways and biological processes are significantly perturbed by the compound.
This multi-omics approach can reveal unexpected mechanisms. For instance, this compound might subtly alter metabolic pathways, induce a specific stress response, or modulate signaling cascades that are not immediately apparent from targeted assays. The resulting data can generate new hypotheses about the compound's function and guide further mechanistic studies. frontiersin.orgnih.gov
Exploration of this compound as a Chemical Biology Tool or Probe
Should this compound be found to possess a consistent and specific biological activity, its core structure could serve as a scaffold for the development of chemical biology tools. nih.gov Chemical probes are modified versions of bioactive molecules that carry reporter tags, enabling the study of their interactions within a complex biological environment. nih.gov
The synthesis of this compound-based probes could involve incorporating various functionalities:
Affinity Probes: A biotin (B1667282) tag could be appended to the this compound structure. When introduced to cell lysates, this probe would bind to its target protein(s), which could then be isolated using streptavidin-coated beads and identified by mass spectrometry.
Fluorescent Probes: Attaching a fluorophore would allow for the visualization of the compound's subcellular localization via fluorescence microscopy, providing clues as to its site of action.
Clickable Probes: Incorporating a terminal alkyne or azide (B81097) group would create a "clickable" probe. ljmu.ac.uk This probe could be introduced to living cells, and after it binds to its target, a corresponding tagged molecule (e.g., with biotin or a fluorophore) can be covalently attached via a click chemistry reaction for subsequent analysis.
| Probe Type | Potential Modification | Application | Information Gained |
| Affinity Probe | Covalent attachment of a biotin molecule via a flexible linker. | Affinity purification/pull-down assays from cell lysates. | Identification of direct protein binding partners (molecular targets). |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). | Live-cell imaging and fluorescence microscopy. | Subcellular localization and tracking of the compound in real-time. |
| Clickable Probe | Incorporation of a terminal alkyne or azide functional group. | Bio-orthogonal labeling in live cells for target identification or imaging. | Covalent labeling of targets in a complex biological milieu. |
Comparative Studies with Other Natural Furanones and Terpenoids
This compound was co-isolated from Solanum indicum with several other natural products of different chemical classes, including the sesquiterpenoid (-)-solavetivone and the coumarin (B35378) scopoletin. chemfaces.com Notably, solavetivone (B1203128) was reported to be cytotoxic to OVCAR-3 cells, while this compound was not. chemfaces.com Systematic comparative studies of these co-isolated compounds could provide valuable insights into the structural determinants of cytotoxicity and other biological activities.
Comparing this compound to other structurally related natural furanones, such as Lycifuranone A, can help to build a broader understanding of this chemical class. chemfaces.com Furthermore, while this compound is a dihydrofuranone lignan (B3055560) analogue, its co-habitation with terpenoids like solavetivone in the same plant suggests a potential interplay in their biosynthetic pathways or ecological roles. Terpenoids are a vast and diverse class of natural products known for a wide array of biological activities. nih.gov Situating this compound within this broader chemical-ecological context could inspire new avenues of investigation into its function in the source organism and its potential as a bioactive agent.
| Compound Name | Chemical Class | Source Organism | Reported Biological Activity |
| This compound | Dihydrofuranone tandfonline.com | Solanum indicum chemfaces.com | No significant cytotoxicity against A549 and HL60 cells. tandfonline.com |
| (-)-Solavetivone | Spirosesquiterpene tandfonline.com | Solanum indicum chemfaces.com | Cytotoxic to OVCAR-3 cells (IC₅₀ = 0.1 mM). chemfaces.com |
| Lycifuranone A | Dihydrofuranone chemfaces.com | Solanum erianthum chemfaces.com | Not specified in provided context. |
| Scopoletin | Coumarin chemfaces.com | Solanum indicum chemfaces.com | Various activities reported in broader literature (e.g., anti-inflammatory). |
| Furanone C-30 | Synthetic Brominated Furanone | Synthetic | Quorum sensing inhibitor in P. aeruginosa. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
